4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a thiazole ring, a benzamide moiety, and a methoxyphenethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Attachment of the Benzamide Moiety: The benzamide group can be introduced via an amide coupling reaction between the thiazole derivative and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the Methoxyphenethylamine Group: The final step involves the nucleophilic substitution reaction between the intermediate compound and 4-methoxyphenethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic conditions, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular mechanisms of diseases.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the structure-activity relationships of related molecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it has been studied for its inhibitory effects on enzymes involved in the biosynthesis of bacterial cell walls, making it a potential anti-tubercular agent .
Comparison with Similar Compounds
Similar Compounds
- **4-((3-Chloro-2-methylphenyl)amino)-2-((4-methoxyphenethyl)amino)-4-oxobutanoic acid
- **4-(4-Methoxy-phenyl)-2-methylsulfanyl-6-phenyl-nicotinonitrile
Uniqueness
4-chloro-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is unique due to its specific structural features, such as the combination of a thiazole ring and a methoxyphenethylamine group. This unique structure contributes to its distinct biological activity and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
4-chloro-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-28-18-8-2-14(3-9-18)10-11-23-19(26)12-17-13-29-21(24-17)25-20(27)15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWOLRQEXHELFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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